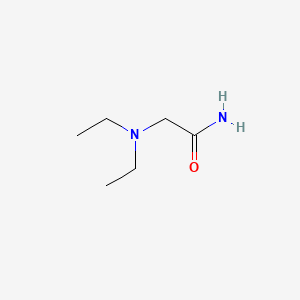

2-(Diethylamino)acetamide

Description

Historical Context and Significance of the 2-(Diethylamino)acetamide Moiety in Chemical Science

The acetamide (B32628) group itself is a well-established functional group in organic chemistry. The addition of a diethylamino group to the acetamide backbone creates a molecule with altered polarity, basicity, and potential for hydrogen bonding. This modification has been historically significant in the development of various classes of compounds. For instance, the diethylamino group is known for its basic properties, which can influence a compound's solubility and its interactions with biological targets. ontosight.ai

The versatility of the this compound scaffold lies in its ability to be readily modified. The hydrogen atoms on the amide nitrogen and the ethyl groups can be substituted, and the acetyl group can be part of a larger molecular framework. This adaptability has allowed chemists to synthesize a diverse library of derivatives with a wide range of physicochemical properties and biological activities.

Overview of Acetamide Derivatives in Medicinal Chemistry and Life Sciences

Acetamide derivatives are a cornerstone of medicinal chemistry, with a vast number of compounds containing this functional group exhibiting a broad spectrum of biological activities. nih.gov They are found in numerous approved drugs and are continuously investigated for new therapeutic applications.

The significance of acetamide derivatives in medicinal chemistry can be attributed to several factors:

Versatile Synthesis: The amide bond is relatively stable and can be formed through various well-established chemical reactions. archivepp.com

Biological Activity: Acetamide derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties. nih.govarchivepp.comontosight.ai

Drug-like Properties: The acetamide group can contribute to favorable pharmacokinetic properties, such as improved solubility and stability. archivepp.com

Prominent examples of drugs containing an acetamide moiety include paracetamol, a widely used analgesic and antipyretic, and lidocaine (B1675312), a common local anesthetic. ogu.edu.trsolubilityofthings.comwestliberty.edu These examples underscore the importance of the acetamide scaffold in developing clinically successful therapeutic agents.

Scope and Research Significance of the this compound Functional Group

The this compound functional group, as a specific type of acetamide derivative, has garnered attention for its potential in modulating various biological targets. The presence of the diethylamino group can significantly influence the pharmacological profile of a molecule. For example, this group can enhance a compound's ability to cross biological membranes and interact with specific receptors or enzymes. ontosight.ai

Research into this compound derivatives has explored their potential in several therapeutic areas. For instance, some derivatives have been investigated for their cardiovascular, central nervous system, and anti-infective properties. The ability to fine-tune the structure of the this compound moiety allows medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

The ongoing research in this area focuses on synthesizing novel derivatives and evaluating their biological activities through various in vitro and in vivo assays. The insights gained from these studies contribute to a deeper understanding of structure-activity relationships and guide the design of new and more effective therapeutic agents. solubilityofthings.com

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQDYOBQQWPTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224998 | |

| Record name | 2-(Diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7409-48-5 | |

| Record name | 2-(Diethylamino)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7409-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies

Classical Synthesis Routes to the 2-(Diethylamino)acetamide Core

The fundamental structure of this compound can be assembled through well-established organic chemistry reactions. These classical routes primarily involve the formation of the amide bond and the introduction of the diethylamino group through alkylation or acylation.

Amide Bond Formation Reactions

The direct reaction of a carboxylic acid with an amine typically results in the formation of a salt. libretexts.org To circumvent this, more reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides are commonly employed to form amides. libretexts.org These compounds react readily with primary and secondary amines to yield the corresponding amide. libretexts.org

Another prevalent method for amide bond formation involves the use of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with an amine. A variety of coupling reagents have been developed to promote efficient amide bond formation under mild conditions. organic-chemistry.org

A specific example of synthesizing the this compound core involves the reaction of 2-bromoacetamide (B1266107) with diethylamine (B46881). In this procedure, 2-bromoacetamide is added to diethylamine, and the mixture is heated to reflux for 20 hours. Following filtration and concentration, the resulting solid is dissolved in chloroform (B151607) and washed. After drying and concentration, this compound is obtained as a light yellow solid. chemicalbook.com

Table 1: Synthesis of this compound via Amide Bond Formation

| Reactants | Reagents/Solvents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetamide, Diethylamine | Chloroform, Na2CO3 (aq) | Reflux, 20 h | This compound | 79% | chemicalbook.com |

Alkylation and Acylation Approaches

Friedel-Crafts alkylation and acylation are fundamental reactions for forming carbon-carbon bonds on aromatic rings. masterorganicchemistry.com In the context of synthesizing precursors or derivatives of this compound, these reactions are crucial for introducing alkyl or acyl groups to an aromatic substrate. masterorganicchemistry.comchemijournal.comchemrxiv.org

Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com Similarly, Friedel-Crafts acylation utilizes an acyl halide or anhydride (B1165640) with a Lewis acid to introduce an acyl group to the aromatic ring. masterorganicchemistry.com The resulting acylium ion is a stable, resonance-stabilized carbocation that acts as the electrophile. masterorganicchemistry.com These reactions are versatile and can be performed under solvent-free conditions using solid acid catalysts. chemijournal.comresearchgate.net

Synthesis of Key this compound Derivatives

Building upon the core structure, various derivatives of this compound have been synthesized, some of which serve as precursors to important pharmaceutical compounds.

Synthesis of N-(Aryl)-2-(diethylamino)acetamide Analogues (e.g., Lidocaine (B1675312) Precursors)

The synthesis of N-aryl-2-(diethylamino)acetamide analogues, which are precursors to compounds like Lidocaine, often involves the reaction of an N-substituted chloroacetamide with an appropriate amine. For instance, the synthesis of 2-chloro-N-alkyl/aryl acetamide (B32628) derivatives can be achieved through the nucleophilic substitution reaction of chloroacetyl chloride with various aqueous amines. ijpsr.info The reaction is typically stirred overnight, and the product is isolated by precipitation in ice-cold water, followed by filtration and recrystallization from ethanol. ijpsr.info

A general procedure for preparing 2-chloro-N-[(substituted)phenyl]acetamides involves dissolving a substituted aniline (B41778) in a suitable solvent and adding chloroacetyl chloride. bioencapsulation.net These intermediates can then be further reacted to introduce the diethylamino group.

An optimized procedure for the synthesis of 2-(diethylamino)-N-(2-methylphenyl)acetamide nitrate (B79036) has been developed, highlighting the importance of these derivatives. researchgate.net

Table 2: Synthesis of N-Aryl Acetamide Intermediates

| Reactants | Reagents/Solvents | Conditions | Product | Reference |

|---|---|---|---|---|

| Aqueous Amine, Chloroacetyl Chloride | - | Stir overnight | 2-Chloro-N-Alkyl/Aryl Acetamide | ijpsr.info |

| Substituted Aniline, Chloroacetyl Chloride | Ethyl methyl ketone, Sodium carbonate | 7-10 °C | 2-Chloro-N-[(substituted)phenyl]acetamide | bioencapsulation.net |

Multistep Organic Synthesis of Complex Derivatives

More complex derivatives incorporating the this compound moiety often require multistep synthetic sequences. For example, the synthesis of new 2-(alkylamino)acetamides has been reported, with their structures confirmed by various spectroscopic methods. researchgate.net

The synthesis of a series of benzylisoquinolines containing aminoacetamide side chains involved the reduction of substituted nitrobenzylisoquinolines, followed by acylation to the chloroacylamide derivatives. researchgate.net Amination with the appropriate amine then yielded the desired secondary and tertiary amines. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in organic chemistry. These "green chemistry" approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency.

In the context of amide synthesis, including that of this compound and its derivatives, green chemistry principles are being applied. This includes the use of greener solvents. For instance, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean™) has been investigated as a non-toxic, biodegradable replacement for common polar aprotic solvents. rsc.org It has shown promise in O- and N-arylation reactions with good solvent recovery and comparable or better yields than other green solvents. rsc.org

Furthermore, efforts are being made to develop catalytic, direct amidation processes that are more sustainable. organic-chemistry.org The development of continuous-flow processes for peptide synthesis, which is a specialized form of amide bond formation, also represents a significant step towards greener manufacturing. unibo.it These innovations focus on reducing the process mass intensity (PMI) and utilizing more benign solvents and reagents. unibo.itunibo.it

Radiosynthesis for Tracer Applications

The this compound scaffold is a valuable platform for the development of radiotracers for Positron Emission Tomography (PET) imaging. The introduction of positron-emitting radionuclides, such as Carbon-11 (B1219553) (¹¹C), allows for the non-invasive in vivo visualization and quantification of biological processes.

A common strategy for the radiosynthesis of derivatives of this compound involves the alkylation of a suitable precursor with a radiolabeled alkylating agent. For instance, ¹¹C-labeling can be achieved by reacting a desmethyl precursor with [¹¹C]methyl iodide ([¹¹C]MeI) or [¹¹C]methyl triflate ([¹¹C]MeOTf). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the precursor on the radiolabeled methyl group.

An example is the radiosynthesis of PET radioligands for imaging α-synuclein, where a phenol (B47542) precursor is O-alkylated with [¹¹C]CH₃I in the presence of NaOH. To prevent undesired N-alkylation, the amine functionality is often protected with an acetyl group, which is subsequently removed after the radiolabeling step.

The efficiency of these radiosyntheses is critical due to the short half-life of ¹¹C (approximately 20.4 minutes). Automated synthesis modules are often employed to ensure rapid and reproducible production of the radiotracer with high radiochemical purity and molar activity. The following table summarizes typical outcomes for the radiosynthesis of a ¹¹C-labeled acetamide derivative for PET imaging.

Table 1: Radiosynthesis Parameters for a [¹¹C]Acetamide Derivative

| Parameter | Value |

|---|---|

| Radiolabeling Agent | [¹¹C]CH₃I |

| Precursor | Phenol-containing acetamide derivative |

| Reaction Conditions | NaOH, DMF, 90 °C |

| Deprotection | DBU |

| Radiochemical Purity | >95% |

| Molar Activity | High |

| Application | PET imaging of α-synuclein |

Functionalization and Chemical Transformations of the this compound Scaffold

The this compound structure offers multiple sites for chemical modification, including the amide group, the diethylamino moiety, and any appended aromatic rings. These transformations are key to modulating the physicochemical and biological properties of its derivatives.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction for the synthesis and derivatization of this compound. A prominent example is the synthesis of Lidocaine, which is chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. nih.gov The synthesis involves a two-step process. cerritos.eduumass.edu

First, 2,6-dimethylaniline (B139824) acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of an amide bond and the displacement of the chloride leaving group, yielding the intermediate α-chloro-2',6'-dimethylacetanilide. cerritos.eduumass.edu

In the second step, diethylamine serves as the nucleophile, attacking the carbon atom bearing the chlorine in the α-chloro-2',6'-dimethylacetanilide. This SN2 reaction displaces the chloride ion, forming the final product, Lidocaine. The adjacent carbonyl group facilitates this displacement. cerritos.eduumass.edu

This synthetic route highlights the utility of nucleophilic substitution in building the core structure of complex this compound derivatives.

Oxidation and Reduction Reactions

The this compound scaffold can undergo oxidation and reduction reactions, primarily involving the diethylamino group and the amide functionality. The well-studied derivative, Lidocaine, provides insight into these transformations.

Oxidation: Electrochemical studies have shown that the direct oxidation of Lidocaine at an anode can lead to N-dealkylation, removing one of the ethyl groups from the tertiary amine. nih.govacs.org Furthermore, reaction with hydrogen peroxide (H₂O₂), which can be generated at a cathode, results in the formation of the Lidocaine N-oxide. nih.govacs.orgbiosynth.com Catalytic activation of hydrogen peroxide via the Fenton reaction can also lead to benzylic and aromatic hydroxylation on the 2,6-dimethylphenyl ring. nih.govacs.org These oxidative pathways are relevant as they mimic the in vivo phase-I metabolism of Lidocaine. nih.gov

Reduction: The reduction of the amide bond in this compound derivatives is not a commonly favored reaction. Amides are generally less reactive towards reduction than other carbonyl compounds like esters. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required to reduce amides to amines. However, in the context of Lidocaine metabolism, the primary pathways involve oxidation and hydrolysis rather than reduction of the amide bond. youtube.com

Hydrolysis of the Amide Bond

The amide bond in this compound and its derivatives is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more stable than an ester linkage. The hydrolysis of Lidocaine has been studied in detail, providing valuable kinetic and mechanistic data. nih.govresearchgate.net

The degradation of Lidocaine in aqueous solution is influenced by pH, temperature, and the presence of metal ions. The hydrolysis is subject to hydronium ion catalysis at low pH and involves the spontaneous or water-catalyzed reactions of both the protonated and free-base forms of the molecule. nih.govresearchgate.net The pH of maximum stability for Lidocaine at room temperature is in the range of 3 to 6. nih.govresearchgate.net The presence of metal ions such as Fe²⁺ and Cu²⁺ can also increase the rate of hydrolysis. nih.govresearchgate.net

The following table presents the rate constants and activation energies for the different hydrolytic pathways of Lidocaine at 80 °C. nih.gov

Table 2: Kinetic Data for Lidocaine Hydrolysis at 80 °C

| Hydrolysis Pathway | Rate Constant | Activation Energy (kcal/mol) |

|---|---|---|

| Hydronium ion catalysis (kH+) | 1.31 x 10⁻⁷ M⁻¹s⁻¹ | 30.5 |

| Spontaneous (protonated form, ko) | 1.37 x 10⁻⁹ s⁻¹ | 33.8 |

| Spontaneous (free-base form, k'o) | 7.02 x 10⁻⁹ s⁻¹ | 26.3 |

Alkylation of the Diethylamino Moiety

The tertiary nitrogen atom of the diethylamino group in this compound is nucleophilic and can undergo alkylation reactions to form quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide or dimethyl sulfate. google.comgoogle.com

The quaternization of tertiary amines is a well-established reaction. For example, polymers containing N,N'-dimethylaminoethyl methacrylate (B99206) residues can be selectively quaternized. nih.govresearchgate.net This suggests that the diethylamino group in this compound would be reactive towards alkylating agents. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing the leaving group.

The formation of a quaternary ammonium salt from this compound would introduce a permanent positive charge on the nitrogen atom, significantly altering the molecule's polarity, solubility, and biological properties.

Electrophilic Aromatic Substitution Reactions

For derivatives of this compound that contain an aromatic ring, such as N-aryl amides like Lidocaine, the aromatic ring can undergo electrophilic aromatic substitution (EAS) reactions. The amide group (-NHCOR) is an ortho-, para-directing and activating group, which influences the regioselectivity of the substitution.

A notable example is the regioselective ortho-halogenation of N-aryl amides. nih.gov Traditional electrophilic halogenation of N-aryl amides often yields a mixture of ortho and para isomers. However, methods have been developed for the selective introduction of a halogen atom at the ortho position. One such strategy involves a carbonyl-directed borylation followed by a halodeboronation, which allows for the precise installation of a halogen at the ortho position of the N-aryl amide. nih.gov This approach highlights the ability to functionalize the aromatic ring of N-aryl-2-(diethylamino)acetamides in a controlled manner, providing a route to novel derivatives with potentially altered biological activities.

Industrial Production and Process Optimization Considerations

The industrial-scale synthesis of this compound is centered on efficiency, cost-effectiveness, and adherence to environmental and safety standards. The primary synthetic route involves the nucleophilic substitution reaction between a haloacetylamide and diethylamine. Process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact.

Common industrial synthesis approaches typically involve the reaction of either 2-chloroacetamide (B119443) or 2-bromoacetamide with an excess of diethylamine. The diethylamine acts as both a reactant and a base to neutralize the hydrogen halide formed during the reaction.

A representative lab-scale synthesis that forms the basis for industrial scale-up involves slowly adding 2-bromoacetamide to diethylamine and heating the mixture to reflux for an extended period, such as 20 hours. chemicalbook.com After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The resulting solid is then purified through dissolution in a solvent like chloroform followed by washing with an aqueous saturated solution of sodium carbonate. chemicalbook.com This process yields a light yellow solid. chemicalbook.com

For large-scale production, several factors must be optimized to ensure the process is economically viable and sustainable. Key considerations include the choice of raw materials, reaction conditions, and waste management. For instance, processes that utilize inexpensive and readily available starting materials, employ mild reaction conditions, and are stable are more suitable for industrial application. google.com The goal is to achieve high total yields and product purity while minimizing the generation of waste, which significantly reduces production costs. google.com

| Reactants | Reagents/Solvents | Key Conditions | Reported Yield | Source |

|---|---|---|---|---|

| 2-Bromoacetamide, Diethylamine | Chloroform, Sodium Carbonate (for washing) | Reflux for 20 hours | 79% | chemicalbook.com |

| 2-Chloroacetamide, Diethylamine | Not specified in detail, but analogous to the bromo- route | Nucleophilic substitution | N/A | Inferred from general chemical principles |

Key Process Optimization Strategies:

Reagent Selection: While 2-bromoacetamide can be used, 2-chloroacetamide is often preferred for industrial-scale synthesis due to its lower cost, despite its slightly lower reactivity. The choice between them depends on a cost-benefit analysis of raw material price versus reaction efficiency and time.

Solvent Management: Industrial processes aim to minimize solvent use or employ recyclable solvents. In the synthesis of related acetamides, methods for recovering and reusing mother liquor from filtration steps have been developed to achieve cleaner production and save costs. google.com This is a crucial consideration for the synthesis of this compound.

Reaction Conditions: Optimization of temperature, pressure, and reaction time is essential. While lab-scale preparations may involve long reflux times, industrial processes seek to shorten cycle times through the use of catalysts or by optimizing temperature and pressure profiles without compromising yield or purity. chemicalbook.com

By-product and Waste Minimization: A significant challenge in large-scale production is the management of by-products and waste streams, such as diethylamine hydrohalide salts. Efficient filtration and washing steps are necessary. Furthermore, developing processes that recover and reuse materials, such as turning waste streams into useful products like hydrobromic acid, is a key goal of industrial chemical synthesis. google.com

Purification Techniques: While lab-scale synthesis may use solvent extraction and drying agents, industrial production relies on more scalable techniques like crystallization, distillation, and filtration to achieve the desired product purity efficiently. The selection of the purification method is critical for ensuring the final product meets specifications while keeping costs low.

| Optimization Parameter | Industrial Consideration | Potential Benefit | Source |

|---|---|---|---|

| Starting Halide | Use of 2-chloroacetamide instead of 2-bromoacetamide. | Lower raw material cost. | General Industrial Practice |

| Base/Reactant Ratio | Optimizing the excess of diethylamine used. | Maximize yield, minimize unreacted starting material, and control reaction pH. | google.com |

| Solvent Recovery | Implementing systems to recover and reuse solvents and mother liquors. | Reduced solvent cost, minimized waste disposal, cleaner production. | google.com |

| Energy Consumption | Shortening reaction times and using optimized heating/cooling cycles. | Lower energy costs and increased plant throughput. | General Industrial Practice |

| Waste Valorization | Converting by-product streams (e.g., salts) into saleable products. | Creation of additional revenue streams and reduction of waste treatment costs. | google.com |

| Process Control | Implementing real-time monitoring of reaction parameters (pH, temperature, concentration). | Improved consistency, yield, and safety. | google.com |

Ultimately, the industrial production of this compound requires a multi-faceted approach to process optimization. The objective is to establish a robust, safe, and economical manufacturing process that can consistently produce a high-purity product while minimizing its environmental footprint.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of 2-(Diethylamino)acetamide and its Analogues

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For analogues of this compound, such as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, have been instrumental in providing a detailed understanding of their molecular and electronic properties. researchgate.net

Molecular Optimization and Geometrical Parameters

Theoretical geometry optimization of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide has been performed to determine its most stable conformation. The calculated geometrical parameters from such studies are generally in good agreement with experimental data obtained from X-ray diffraction, validating the computational approach. researchgate.net These studies indicate that the nitrogen atom of the amide group is sp2 hybridized. researchgate.net

Below is a table showcasing selected optimized geometrical parameters for an analogue of this compound, providing insight into the expected bond lengths and angles of the core structure.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.231 | N1-C9-C10 | 115.46 |

| C-N (amide) | 1.350 | N3-C23-C24 | 115.05 |

| C-N (amine) | 1.460 | N1-C9-C10-N2 | 3.1 |

| C-C (backbone) | 1.520 | N3-C23-C24-N4 | 13.0 |

| Data derived from studies on 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. researchgate.net |

Electronic Structure Analysis (HOMO-LUMO Orbitals, Mulliken Atomic Charges, Natural Population Analysis, Polarizability)

The electronic properties of this compound analogues have been extensively studied to understand their reactivity and charge distribution.

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. For analogues, the total energy levels of these frontier orbitals have been calculated to shed light on their electronic behavior. researchgate.net

Mulliken Atomic Charges and Natural Population Analysis (NPA): These analyses are used to determine the distribution of electric charge among the atoms in a molecule. In studies of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, both Mulliken atomic charges and Natural Population Analysis have been calculated to provide a quantitative measure of the partial charges on each atom. researchgate.net This information is vital for understanding electrostatic interactions and reactive sites within the molecule.

Polarizability: The polarizability of a molecule describes its ability to form an induced dipole moment in the presence of an external electric field. This property has been calculated for analogues of this compound to understand their response to external electrical stimuli. researchgate.net

Conformational Analysis using Theoretical Calculations and Spectroscopic Data

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Theoretical calculations, in conjunction with spectroscopic data, provide a comprehensive understanding of the conformational landscape of this compound and its analogues.

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the different conformations of a molecule and their relative energies. By systematically changing specific dihedral angles and calculating the energy at each point, a map of the conformational energy landscape can be generated. This allows for the identification of low-energy, stable conformers and the energy barriers between them. For analogues of this compound, conformational studies have identified specific arrangements of the aromatic ring and the amide and amino groups that are energetically favorable. For instance, in certain cations of these analogues, a synperiplanar conformation of the aromatic ring and the oxygen atom with respect to the carboxamide N-C bond, and an antiperiplanar conformation of the amido and amino nitrogen atoms is observed. researchgate.net This staggered conformation prevents the formation of certain intramolecular hydrogen bonds. researchgate.net

Intermolecular Interactions and Crystal Packing Effects

The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. In the crystal structure of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, the molecules are linked into chains through hydrogen bonding. researchgate.net Specifically, the structure is characterized by the presence of two independent molecules in the asymmetric unit and chains of hydrogen-bonded molecules. researchgate.net These interactions play a critical role in the stability of the crystal and can influence the physical properties of the solid state. The ability to form hydrogen bonds is also considered essential for the biological activity of local anesthetics related to this compound class. researchgate.net

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein target. These methods have been applied to derivatives of this compound to understand their pharmacokinetic behavior and potential as enzyme inhibitors. researchgate.netresearchgate.net For instance, molecular docking simulations were performed on 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide to elucidate its behavior as a drug. researchgate.net Similarly, studies on N-aryl-2-(N-disubstituted) acetamide (B32628) compounds have used docking to identify potential inhibitors for enzymes implicated in neurodegenerative diseases. nih.gov

The reliability of docking protocols is often validated by "re-docking," where a known crystallographic ligand is removed from the protein's active site and then docked back. A successful protocol is typically characterized by a root mean square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic position. nih.govplos.org Molecular dynamics (MD) simulations further enhance these studies by providing insights into the stability of the ligand-protein complex over time, with parameters like RMSD and root mean square fluctuation (RMSF) being used to assess the dynamic behavior of the complex. plos.orgnih.gov

Docking studies provide detailed profiles of the interactions between a ligand and the amino acid residues within a protein's binding site. For derivatives of acetamide, these interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.com

For example, in the docking of saccharide-modified thiadiazole sulfonamides with human carbonic anhydrase isozymes, specific interactions were identified. The sulfonamide group was observed forming strong hydrogen bonds with residues like Thr200 at the bottom of the active site cavity. mdpi.com The central thiadiazole ring engaged in π–π stacking with His94, while other parts of the molecule formed hydrogen bonds with Gln92 and Thr201. mdpi.com Similarly, docking of acetazolamide (B1664987) analogs into the active site of carbonic anhydrase revealed continuous interactions with key residues such as Thr199, Glu106, His94, His96, and His119, which are crucial for the enzyme's function. nih.gov

The table below summarizes typical interactions observed in docking studies of acetamide derivatives with protein targets.

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Reference |

| Hydrogen Bonding | Sulfonamide Group | Thr200 | mdpi.com |

| Hydrogen Bonding | Carbonyl Oxygen | Gln71, Gln92 | mdpi.com |

| π–π Stacking | Thiadiazole Ring | His94 | mdpi.com |

| Hydrophobic Interaction | Thiazolesulfonamide Group | His94, His96, Leu199 | mdpi.com |

Molecular docking and related computational methods are instrumental in understanding and predicting the binding affinities of ligands to their protein targets. The binding affinity is often quantified by the binding free energy (ΔG_bind) or a docking score, with more negative values indicating stronger binding. nih.gov For instance, studies on 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides as potential COX-2 inhibitors used docking to evaluate their binding, finding that the synthesized compounds formed stronger complexes with the enzyme than the parent acid. sciforum.net

Structure-activity relationship (SAR) studies reveal how chemical modifications affect binding. For N-(arylpiperazinoalkyl)acetamide derivatives, it has been deduced that while the central linker has a moderate impact on affinity, lipophilic appendages can strongly influence functional activity and selectivity. researchgate.net Computational analyses have also explored the thermodynamic drivers of binding. In one study, the incremental increase in the nonpolar surface area of a ligand led to increasingly favorable binding enthalpies, which dominated increasingly unfavorable binding entropies. nih.gov This highlights the complexity of molecular recognition, where there may not be a simple correlation between buried nonpolar surface area and changes in binding entropy or heat capacity (ΔCp). nih.gov

The following table shows example docking scores for a series of potential anti-diabetic compounds targeting the α-amylase enzyme.

| Compound | Docking Score (kcal/mol) |

| 4a | -6.89 |

| 4b | -7.12 |

| 4c | -7.03 |

| 4d | -7.25 |

| 4e | -7.43 |

| 4f | -6.98 |

Data sourced from a study on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, which share structural motifs with acetamides. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org These models are widely used in drug discovery to predict the activity of new chemical entities, thereby saving time and resources compared to experimental synthesis and testing. semanticscholar.org The development of a QSAR model involves descriptor generation and selection, model building using statistical methods, and rigorous validation. mdpi.com

Various QSAR modeling techniques, from two-dimensional (2D-QSAR) to multi-dimensional approaches, have been applied to acetamide derivatives to predict their biological activities. semanticscholar.orgmdpi.com For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs investigated as influenza A virus inhibitors, both 2D and 3D-QSAR models were developed. semanticscholar.org The 2D-QSAR models were built using Genetic Function Approximation (GFA) coupled with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), yielding models with high statistical significance (e.g., GFA-MLR with r²_train = 0.8861, q² = 0.7864). semanticscholar.orgresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA), provide insights into the 3D structural requirements for activity. semanticscholar.org For the same anti-influenza compounds, CoMSIA models incorporating steric, electrostatic, and hydrogen bond donor fields produced a reliable predictive model (q² = 0.767). semanticscholar.org In another study on NAAA inhibitors, a 3D QSAR model was developed and prospectively validated by designing, synthesizing, and testing new inhibitors, showing good agreement between predicted and experimental potencies. nih.gov More advanced approaches, including machine learning and neural networks that use features extracted from molecular dynamics (MD) trajectories, have also been shown to be superior to conventional descriptor-based methods for conformationally flexible molecules. nih.govnih.gov

The statistical quality of various QSAR models is summarized in the table below.

| Model Type | Target/Compound Class | Training Set r² | Cross-validation q² | Reference |

| GFA-MLR (2D) | Anti-Influenza Acetamides | 0.8861 | 0.7864 | semanticscholar.orgresearchgate.net |

| GFA-ANN (2D) | Anti-Influenza Acetamides | 0.8980 | 0.8884 | semanticscholar.org |

| CoMSIA_EAD (3D) | Anti-Influenza Acetamides | 0.929 | 0.767 | semanticscholar.org |

| GEP (Non-linear) | Thiazolidin-4-one Derivatives | 0.839 | Not Reported | frontiersin.org |

A crucial outcome of QSAR modeling is the identification of key molecular descriptors that significantly influence the biological activity of the compounds. mdpi.com These descriptors quantify various physicochemical properties, such as electronic, steric, and topological features of the molecules.

In 2D-QSAR studies of anti-influenza acetamide derivatives, the most relevant descriptors were identified through feature selection methods. semanticscholar.org These descriptors are then used to build the mathematical model that correlates structure with activity. For 3D-QSAR models, the outputs are often visualized as contour maps. These maps highlight regions in 3D space around the aligned molecules where modifications are predicted to enhance or diminish activity. For example, a CoMSIA model might generate contours indicating that:

Sterically favorable regions: Bulky substituents are preferred.

Electropositive/Electro-negative favorable regions: Groups with positive or negative electrostatic potential are favored.

Hydrogen bond donor/acceptor favorable regions: Placing H-bond donors or acceptors in these areas would increase activity. semanticscholar.org

The selection of appropriate descriptors is a critical step, as only some of the many available descriptors are significantly correlated with the activity. mdpi.com The identification of these key structural features provides valuable guidance for the rational design and optimization of new, more potent analogs. semanticscholar.org

Structure Activity Relationship Sar and Mechanistic Pathways

Modulation of Biological Targets by the Diethylamino Moiety

The diethylamino group is a key pharmacophoric feature in many biologically active compounds, significantly influencing their interactions with various physiological targets. Its size, basicity, and lipophilicity play a crucial role in receptor binding, enzyme inhibition, and modulation of signaling pathways.

The diethylamino moiety is instrumental in the binding of 2-(diethylamino)acetamide derivatives to a range of biological receptors and enzymes. For instance, in a series of 4-(diethylamino)salicylaldehyde-based thiosemicarbazones designed as potential agents for Alzheimer's disease, the diethylamino group is part of a scaffold that shows inhibitory activity against cholinesterases. nih.gov The nitrogen atom of the diethylamino group can participate in hydrogen bonding or electrostatic interactions with amino acid residues in the active site of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Molecular docking studies have suggested that in some inhibitor-enzyme complexes, the pendant dimethylamine (B145610) moiety, a close structural relative of the diethylamino group, forms key interactions with aromatic residues within the enzyme's active site. diva-portal.org This highlights the importance of the dialkylamino group for potent inhibitory activity. In fact, replacing the dimethylamino group with a diethylamino group, or with heterocyclic substituents like morpholine (B109124) or imidazole (B134444), has been shown to reduce the inhibitory activity against acetylcholinesterase in certain molecular contexts. diva-portal.org Furthermore, compounds lacking a pendant amino group altogether showed no detectable inhibitory activity, underscoring the necessity of this functional group for biological action. diva-portal.org

The interaction is not limited to cholinesterases. The diethylamino functionality is also found in compounds targeting other enzymes. For example, derivatives of 7-(Diethylamino)coumarin are known to engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for their aggregation and potential interactions with biological macromolecules. chemrxiv.org

The diethylamino moiety can significantly influence neurotransmitter systems and signaling pathways, primarily due to its structural resemblance to endogenous signaling molecules and its ability to interact with their respective receptors and transporters. Diethylcarbamazine (DEC), a compound containing a diethylamino group, has been shown to affect the levels of neurotransmitter amino acids and biogenic amines. nih.gov Studies have indicated that DEC can lead to an increase in the levels of serotonin (B10506), dihydroxy phenyl alanine, and epinephrine, while inhibiting the activity of monoamine oxidase (MAO). nih.gov MAO is a key enzyme in the degradation of monoamine neurotransmitters; its inhibition leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing their signaling. nih.govnih.gov

Furthermore, compounds containing a dialkylamino group can modulate the release and metabolism of neurotransmitters like dopamine (B1211576). nih.govresearchgate.net For instance, theanine, which is γ-glutamylethylamide, has been shown to increase the concentrations of serotonin and dopamine in the brain, particularly in the striatum, hypothalamus, and hippocampus. nih.gov This effect is thought to be mediated, at least in part, through interactions with glutamate (B1630785) receptors. nih.gov The structural similarity of the diethylamino group to the ethylamide side chain of theanine suggests that this compound derivatives could potentially exert similar effects on neurotransmitter systems.

The serotonergic system is another important target. Psilocin, which contains a dimethylamino group, is a potent agonist at serotonin 5-HT2A receptors, and this interaction is believed to be the primary mechanism behind its psychedelic effects. wikipedia.org This demonstrates the capacity of the dialkylamino moiety to engage with serotonin receptors and modulate their activity.

Derivatives of this compound have been investigated as inhibitors of several key enzymes, with the diethylamino moiety often playing a direct or indirect role in the inhibition mechanism.

Cytochrome P450 (CYP450): The CYP450 superfamily of enzymes is crucial for the metabolism of a vast array of xenobiotics, including many drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.govdntb.gov.ua While specific studies on the inhibition of CYP450 by this compound itself are limited, related compounds have been shown to interact with these enzymes. For example, escitalopram, an antidepressant, is a weak inhibitor of CYP2D6. wikipedia.org The interaction of amine-containing compounds with the heme iron and surrounding amino acid residues in the active site of CYP450 enzymes is a well-established mechanism of inhibition.

Poly(ADP-ribose) Polymerase 1 (PARP-1): PARP-1 is an enzyme involved in DNA repair and cell death pathways. nih.gov The phenanthridinone derivative 2-(dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide, a compound structurally related to the subject of this article, is a known inhibitor of PARP-1. nih.gov It acts by competing with the enzyme's natural substrate, NAD+, for binding to the active site. nih.gov This competitive inhibition mechanism is a common strategy for targeting enzyme activity.

Acetylcholinesterase (AChE): As previously mentioned, the diethylamino group is a feature of many AChE inhibitors. nih.gov The catalytic mechanism of AChE involves the hydrolysis of the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibitors containing a diethylamino group can bind to the active site of AChE, preventing acetylcholine from accessing it. diva-portal.orgnih.gov Molecular docking studies of certain 4-thiazolidinone (B1220212) inhibitors have suggested that the pendant dimethylamine moiety forms crucial interactions with aromatic residues in the enzyme's active site, which is consistent with the observed structure-activity relationships. diva-portal.org

Impact of Substituent Effects on Biological Activity

The incorporation of aromatic and heterocyclic rings into the this compound scaffold is a common strategy for enhancing biological activity. These moieties can engage in a variety of non-covalent interactions that are critical for high-affinity binding to biological targets.

π-π Stacking: Aromatic and heterocyclic rings can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, which are often found in the binding sites of receptors and enzymes. chemrxiv.org These interactions contribute significantly to the stability of the ligand-protein complex. For example, in the case of 7-(diethylamino)coumarin derivatives, extensive π-stacking of the coumarin (B35378) heterocycle is a common feature in their crystal structures, suggesting that this type of interaction is favorable and likely plays a role in their biological activity. chemrxiv.org

Hydrophobic Interactions: The nonpolar surfaces of aromatic and heterocyclic rings can form favorable hydrophobic interactions with nonpolar regions of a binding pocket, displacing water molecules and leading to an increase in entropy, which drives the binding process.

Hydrogen Bonding: Heterocyclic rings, with their constituent heteroatoms (e.g., nitrogen, oxygen, sulfur), can act as both hydrogen bond donors and acceptors. nih.govnih.gov This allows for the formation of specific hydrogen bonds with the protein target, which are highly directional and contribute to both binding affinity and selectivity. nih.gov

The specific nature of the aromatic or heterocyclic ring can have a profound impact on activity. For instance, in a series of 4-thiazolidinone inhibitors of acetylcholinesterase, the substitution pattern on a phenyl ring was found to be a primary determinant of selectivity. diva-portal.org

Beyond the core this compound structure and appended aromatic or heterocyclic rings, the presence of other functional groups can further modulate the biological profile of these compounds.

Hydroxyl Groups: The introduction of hydroxyl groups can provide additional hydrogen bonding opportunities, potentially increasing binding affinity. nih.gov In a study of 2-((2-hydroxyphenyl)methylamino)acetamide derivatives, the hydroxyl group was found to be crucial for their fungicidal activity. nih.gov

Carbonyl Groups: The carbonyl group of the acetamide (B32628) moiety is a key functional group that can act as a hydrogen bond acceptor. nih.govresearchgate.netmdpi.com Its presence is often essential for the biological activity of acetamide derivatives. nih.gov

Halogens: Halogen atoms can influence a molecule's lipophilicity and electronic properties. They can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug design. In the aforementioned 4-thiazolidinone acetylcholinesterase inhibitors, halogen substituents on the phenyl ring had complex effects on their activity. diva-portal.org

Amine Groups: As discussed extensively, the pendant aliphatic amine, such as the diethylamino group, is often critical for activity. diva-portal.org Variations in this group are often not well tolerated, indicating its importance for specific interactions with the biological target. diva-portal.org

The following table summarizes the key molecular features and their contributions to the biological activity of this compound derivatives:

| Molecular Feature | Role in Biological Activity |

| Diethylamino Moiety | - Key interactions with receptors and enzymes through hydrogen bonding and electrostatic interactions. nih.govdiva-portal.org - Influences neurotransmitter systems by modulating their release and metabolism. nih.govnih.gov - Can act as a competitive inhibitor of enzymes. nih.gov |

| Aromatic/Heterocyclic Rings | - Participate in π-π stacking and hydrophobic interactions. chemrxiv.org - Can form hydrogen bonds, contributing to binding affinity and selectivity. nih.govnih.govnih.gov |

| Hydroxyl Groups | - Provide additional hydrogen bonding opportunities. nih.gov |

| Carbonyl Group | - Acts as a hydrogen bond acceptor, often essential for activity. nih.govresearchgate.netmdpi.com |

| Halogens | - Modulate lipophilicity and electronic properties. diva-portal.org - Can participate in halogen bonding. |

Analysis of Specific Substituent Effects on Activity and Selectivity

The biological activity and target selectivity of molecules derived from the this compound core are highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have elucidated how specific chemical modifications can enhance or diminish the therapeutic potential of these compounds.

For instance, in the context of acetylcholinesterase (AChE) inhibitors, the substitution on the terminal amine group is critical. Replacing a dimethylamino moiety with a diethylamino group has been shown to reduce the inhibitory activity of certain analogues. diva-portal.org Conversely, for butyrylcholinesterase (BChE) inhibitors, increasing the number of methyl groups on an associated aromatic ring can significantly improve the compound's inhibitory capacity. nih.gov This highlights that even minor alkyl substitutions can dictate selectivity between closely related enzymes.

Hydrophobicity is another key determinant of activity, particularly in antimicrobial applications. For acetamide-based scaffolds, the presence of hydrophobic groups is essential for effective interaction with bacterial membranes. nih.gov Studies on acylated amide structures demonstrate that having hydrophobic substituents at multiple positions (R2, R3, and R4) is a prerequisite for broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov If these positions are occupied by hydrophilic groups, the compounds are rendered largely ineffective, likely due to insufficient membrane interaction. nih.gov

Cellular and Biochemical Interaction Studies (In Vitro Research)

Investigation of Biomolecule Interactions

Derivatives of this compound exert their biological effects by interacting with a range of crucial biomolecules, including enzymes and nucleic acids.

A prominent example is the interaction with the enzyme poly(ADP-ribose) polymerase 1 (PARP-1), a key player in DNA repair and cell death pathways. The phenanthridinone derivative PJ34, which contains a 2-(dimethylamino)acetamide (B1346259) structure, functions as a PARP-1 inhibitor by competing with its natural substrate, NAD+, for the enzyme's binding site. nih.gov This competitive inhibition is a critical mechanism for preventing the hyperactivation of PARP-1 that can lead to necrotic cell death under conditions of significant DNA damage. nih.gov

In the realm of antimicrobial agents, acetamide derivatives have been shown to interact with essential bacterial enzymes. Hybrid molecules combining a 2-mercaptobenzothiazole (B37678) moiety with an acetamide linker are believed to target bacterial kinases and DNA gyrases. nih.govacs.org Molecular docking studies suggest these compounds occupy the same hydrophobic pockets as established antibacterial drugs like levofloxacin, thereby disrupting vital bacterial processes. nih.govacs.org

Furthermore, certain platinum-based complexes incorporating a diethylaminoethyl group, structurally related to this compound, have demonstrated direct interaction with DNA. These compounds can form bifunctional adducts and interstrand cross-links, a mechanism of action similar to the established anticancer drug cisplatin (B142131). nih.gov This interaction with DNA is a key driver of their cytotoxic effects against tumor cells. nih.gov

Cellular Uptake and Protein Binding Studies

The ability of this compound derivatives to enter cells is fundamental to their biological activity. Studies using radiolabeled analogues provide insight into their distribution and uptake. For example, in vivo studies in rats with [11C]PJ34, a derivative of 2-(dimethylamino)acetamide, showed significant uptake in the pancreas and liver. nih.gov This uptake is linked to the expression of GLUT-2 transporters in these tissues, which can be affected by DNA damage. nih.gov The compound also distributed to the heart, lungs, and muscle tissue, indicating broad bioavailability. nih.gov

At a general level, the interaction of small molecules and nanoparticles with cells is often mediated by a "protein corona" that forms when they enter a biological fluid like blood plasma. nih.gov This protein layer can influence how the compound is recognized by cell surface receptors. nih.gov For instance, macrophage recognition and uptake can be facilitated by apolipoproteins binding to the compound, which then interact with low-density and high-density lipoprotein receptors on the cell surface. nih.gov While not studied specifically for this compound itself, this represents a likely mechanism for its cellular recognition and internalization.

Modulation of Cellular Pathways and Functions

Compounds based on the this compound scaffold can significantly modulate critical cellular pathways, leading to outcomes such as programmed cell death and autophagy.

One of the most well-defined pathways involves the PARP-1 enzyme. Under severe DNA damage, PARP-1 becomes hyperactivated, leading to a depletion of cellular NAD+ pools and subsequent energy crisis, culminating in necrotic cell death. nih.gov By inhibiting PARP-1, acetamide derivatives like PJ34 can block this pathway, preserving cellular energy levels and preventing necrosis. nih.gov

In cancer research, local anesthetics that contain the this compound structure, such as lidocaine (B1675312), have been found to influence multiple pathways in breast cancer cells. mdpi.com These compounds can suppress cell proliferation and induce apoptosis, a form of programmed cell death. mdpi.com Concurrently, they have been observed to increase autophagy, a cellular recycling process that can either promote survival or contribute to cell death depending on the context. mdpi.com The interaction of certain molecules with macrophage receptors can also trigger pyroptosis, an inflammatory form of programmed cell death, through the activation of the caspase-3/GSDME pathway. nih.gov

Analysis of Apoptosis and Cell Growth Inhibition in Cancer Cell Lines

Derivatives of this compound have demonstrated significant potential as anticancer agents by inhibiting cell growth and inducing apoptosis in various cancer cell lines.

A platinum triamine complex named DPR, which is synthesized from cisplatin and procaine (B135) (a molecule containing a diethylaminoethyl group), has shown high selective activity against neuroblastoma, small cell lung cancer (SCLC), ovarian cancer, and leukemia cell lines in a screening panel of 51 different tumor types. nih.gov This compound was confirmed to be a potent trigger of programmed cell death, as evidenced by DAPI staining, the activation of the p53 tumor suppressor protein, and DNA laddering on agarose (B213101) gels. nih.gov

Local anesthetics containing the this compound moiety, including lidocaine and ropivacaine, are cytotoxic to human breast cancer cells. mdpi.com Studies on triple-negative (MDA-MB-231) and triple-positive (BT-474) breast cancer cell lines show that these agents reduce tumor growth and promote apoptosis. mdpi.com Other research has identified various acetamide derivatives that induce apoptosis in cancer cells by activating caspases, which are the executive enzymes of apoptosis. nih.gov For example, certain 1,3,4-thiadiazole (B1197879) derivatives containing an acetamide linker were found to enhance the activity of caspases 3 and 9 in MCF-7 breast cancer cells. nih.gov

Table 1: Growth Inhibition of Cancer Cell Lines by Acetamide Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class | Cancer Cell Line | Effect | IC50 Value | Source |

|---|---|---|---|---|

| Pyridazine Derivative | MDA-MB-231 (Breast) | Cytotoxic Agent | 0.99 µM | mdpi.com |

| Pyridazine Derivative | T-47D (Breast) | Cytotoxic Agent | 0.43 µM | mdpi.com |

| Thienopyrimidine Derivative | T47D (Breast) | Cytotoxic Agent | 6.9 µM | mdpi.com |

| Thienopyrimidine Derivative | MDA-MB-231 (Breast) | Cytotoxic Agent | 10 µM | mdpi.com |

| Dibenzo[b,f]thiepine Derivative | MCF-7 (Breast) | Cytotoxic Agent | 1.33 µM | mdpi.com |

Antimicrobial Research and Activity

The this compound scaffold is a component of various molecules with significant antimicrobial properties, active against both bacteria and fungi.

A series of hybrid compounds linking 2-mercaptobenzothiazole to different amines via an acetamide bridge exhibited moderate to good antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, S. typhi) bacteria. nih.govacs.org Several of these derivatives showed activity comparable to the standard drug levofloxacin. acs.org In addition to inhibiting growth, these compounds also demonstrated potent antibiofilm activity, in some cases reducing biofilm formation by over 80%, which was superior to the control drug cefadroxil. nih.gov

Table 2: Antimicrobial Activity (MIC) of Acetamide Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Compound Class | Microbial Strain | Activity Type | MIC (µg/mL) | Source |

|---|---|---|---|---|

| N-Substituted-β-amino Acid Deriv. | S. aureus | Antibacterial | 31.2 | mdpi.com |

| N-Substituted-β-amino Acid Deriv. | S. aureus | Antibacterial | 62.5 | mdpi.com |

| N-Substituted-β-amino Acid Deriv. | M. luteum | Antibacterial | 15.6 | mdpi.com |

| N-Substituted-β-amino Acid Deriv. | M. luteum | Antibacterial | 31.2 | mdpi.com |

| N-Substituted-β-amino Acid Deriv. | M. luteum | Antibacterial | 62.5 | mdpi.com |

| 2-Mercaptobenzothiazole Deriv. | B. subtilis | Antibacterial | MIC lower than Levofloxacin | nih.gov |

Advanced Analytical Methodologies for Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of acetamide (B32628) compounds, offering non-destructive methods to probe molecular structure and bonding. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(Diethylamino)acetamide. researchgate.netcore.ac.uk By analyzing the chemical shifts (δ), coupling constants (J), and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl protons (a quartet for the -CH₂- and a triplet for the -CH₃), a singlet for the methylene (B1212753) protons adjacent to the carbonyl group, and broad signals for the primary amide (-NH₂) protons. The ¹³C NMR spectrum provides complementary information, showing characteristic resonances for the carbonyl carbon, the methylene carbons, and the ethyl group carbons. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethyl) | ~1.0-1.2 (triplet) | ~12-15 |

| CH₂ (ethyl) | ~2.5-2.7 (quartet) | ~45-50 |

| CH₂ (acetyl) | ~2.9-3.1 (singlet) | ~55-60 |

| C=O | - | ~170-175 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. vanderbilt.edu For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula (C₆H₁₄N₂O) by providing a highly accurate mass measurement of the molecular ion ([M]⁺). nist.govnist.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and McLafferty rearrangement. The analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other analytical methods. scielo.br The base peak in the mass spectrum often corresponds to the most stable fragment ion formed during ionization.

Table 2: Predicted m/z Values for Potential Adducts of this compound (MW: 130.19)

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₁₅N₂O]⁺ | 131.12 |

| [M+Na]⁺ | [C₆H₁₄N₂ONa]⁺ | 153.10 |

| [M+K]⁺ | [C₆H₁₄N₂OK]⁺ | 169.07 |

Note: These values are based on the monoisotopic mass of the compound and its common adducts.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key diagnostic peaks include a strong, sharp absorption for the carbonyl (C=O) stretching vibration of the amide group, typically found in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the primary amide (-NH₂) group are expected to appear as two distinct bands in the 3100-3500 cm⁻¹ region. Other significant absorptions include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹) and C-N stretching vibrations (typically between 1020-1250 cm⁻¹). researchgate.netdocbrown.info The presence and position of these bands provide a molecular fingerprint, confirming the presence of the key amide and diethylamino functionalities. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3100 - 3500 (two bands) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| N-H (Amide II) | Bending | 1550 - 1650 |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

While the crystal structure of the parent this compound is not widely reported, extensive crystallographic studies have been conducted on its derivatives, such as 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (lidocaine). researchgate.net These studies reveal detailed structural information. For instance, the crystal structure of lidocaine (B1675312) determined at low temperature shows two independent molecules in the asymmetric unit. researchgate.net The geometric parameters, such as the C=O and C-N bond lengths of the amide group, are determined with high precision. In derivatives, the conformation around the C-N amide bond is typically found to be trans, and the orientation of the substituted phenyl ring relative to the amide plane is a key structural feature. researchgate.netnih.gov

Table 4: Example Crystallographic Data for a this compound Derivative (Lidocaine)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.9590 |

| b (Å) | 14.8641 |

| c (Å) | 15.1119 |

| β (°) | 102.668 |

| Volume (ų) | 2845.00 |

Data sourced from a low-temperature redetermination of the lidocaine structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Separation and Quantification Methods

Chromatography encompasses a range of laboratory techniques for the separation of mixtures. The fundamental principle involves a mobile phase (a solvent or gas) that carries the mixture through a stationary phase (a solid or a liquid supported on a solid). nih.gov Different components of the mixture travel at different speeds, causing them to separate. For the analysis of this compound, liquid chromatography is particularly suitable. nih.gov

A highly efficient and validated isocratic reversed-phase HPLC method has been developed for the determination and purity assessment of this compound. oup.comresearchgate.netoup.com This method demonstrates high specificity, precision, and accuracy, making it suitable for routine quality control analysis. oup.comresearchgate.netoup.com

The chromatographic separation is achieved using a C18 column, a common type of reversed-phase column where the stationary phase is nonpolar. oup.com The mobile phase, a mixture of potassium phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) (47:53, v/v), is passed through the column at a constant flow rate. oup.comoup.com The use of a buffer helps to maintain a constant pH, which is crucial for the consistent ionization state of the analyte and, therefore, its retention time. Acetonitrile, a common organic solvent in HPLC, is used to control the elution strength of the mobile phase.

Detection of this compound is performed using a UV detector at a wavelength of 254 nm, where the compound exhibits significant absorbance. oup.com The method's linearity has been established over a concentration range of 20–140% of the analytical concentration of 1.4 µg/mL, with a correlation coefficient (r²) of 1.000, indicating a strong linear relationship between the concentration and the detector response. oup.comresearchgate.netoup.com

The precision of the method is demonstrated by low relative standard deviation (RSD) values for both intra- and interday studies, which are less than 1%. oup.comresearchgate.netoup.com This indicates that the method produces consistent and reproducible results. The repeatability, or intraday precision, was assessed by performing six replicate injections of a 1.4 µg/mL standard solution, resulting in an RSD of less than 0.19% for the retention time and peak area. oup.com The robustness of the method was confirmed by intentionally varying chromatographic parameters such as flow rate, temperature, and mobile phase composition, with good separation of the compound being maintained under all tested conditions. oup.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Chromatographic Mode | Isocratic Reversed-Phase |

| Column | C18 (3.9 x 300 mm, 5 µm) |

| Mobile Phase | Potassium phosphate buffer (pH 7.0)–acetonitrile (47:53, v/v) |

| Flow Rate | 2.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Table 2: Validation Summary of the HPLC Method

| Validation Parameter | Result |

| Linearity (r²) | 1.000 |

| Concentration Range | 20–140% of 1.4 µg/mL |

| Intra-day Precision (%RSD) | < 0.19% |

| Inter-day Precision (%RSD) | < 1% |

| Recovery | 99.95–100.23% |

The validated HPLC method is successfully applied for the routine analysis of this compound in research formulations, such as a gel formulation containing 0.3% (w/w) of the compound. oup.comresearchgate.netoup.com The method's specificity allows for the accurate quantification of the active ingredient without interference from other excipients in the gel matrix. oup.comoup.com

For the analysis of a gel sample, a known amount of the gel is accurately weighed and dissolved in the buffer solution to achieve a target concentration. oup.com This solution is then injected into the HPLC system, and the peak area of this compound is measured. The concentration of the compound in the formulation is then calculated by comparing its peak area to that of a reference standard of known concentration. oup.com

The recovery of the method from the gel formulation has been determined to be between 99.95% and 100.23%, indicating that the extraction procedure is efficient and that the matrix does not significantly affect the quantification of the analyte. oup.comresearchgate.netoup.com This high recovery rate, coupled with the method's precision and accuracy, makes it a reliable tool for quality control in the analysis of bulk gel samples and for final product release in a research setting. oup.comresearchgate.netoup.com

Applications in Chemical Research and Chemical Biology

2-(Diethylamino)acetamide as a Versatile Synthetic Intermediate and Building Block

The chemical architecture of this compound makes it a valuable intermediate in synthetic organic chemistry. The diethylamino group offers a basic site and can influence the solubility and pharmacokinetic properties of derivative compounds, while the acetamide (B32628) portion provides a handle for further chemical transformations. This dual functionality allows chemists to use it as a starting point for constructing molecules with specific, targeted functionalities.

The this compound moiety is integral to the synthesis of more complex chemical structures. For instance, related aminoacetamide side chains are used in the creation of benzylisoquinolines. researchgate.net The general synthetic strategy involves the reduction of a nitro-substituted precursor followed by acylation to a chloroacylamide derivative, which is then aminated to yield the final tertiary amine structure. researchgate.net This highlights how the acetamide framework acts as a linker to introduce amine functionalities into larger, more intricate molecules. researchgate.net

A notable industrial application involves a derivative in the synthesis of Sunitinib, a receptor tyrosine kinase inhibitor. google.com In this process, a related compound, N-(2-Diethylamino-ethyl)-3-oxo-butyramide, is synthesized by reacting N,N-diethylethylenediamine with 2,2,6-trimethyl-1,3-dioxin-4-one. google.com This intermediate is then used in a subsequent hydrogenation reaction to form a key pyrrole (B145914) ring structure, demonstrating the role of the diethylamino-containing fragment in building the final, complex active pharmaceutical ingredient. google.com

Table 1: Representative Synthetic Application

| Target Molecule Class | Intermediate | Key Reaction Step | Significance of Diethylamino- moiety |

|---|---|---|---|

| Benzylisoquinolines | Aminoacetamide derivatives | Amination of a chloroacylamide | Introduces a tertiary amine side chain. researchgate.net |

The this compound scaffold is a core component of numerous compounds investigated for therapeutic applications, most notably in the class of local anesthetics and antiarrhythmic agents. The archetypal example is Lidocaine (B1675312), chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. researchgate.net This molecule's biological activity is intrinsically linked to this core structure. researchgate.net Research into related molecules has produced other drug candidates, such as Monomecaine, or 2-(diethylamino)-N-(2-methylphenyl)acetamide nitrate (B79036), which has shown pronounced antiarrhythmic activity. researchgate.net The versatility of the scaffold allows for systematic modifications to the aromatic ring portion of the molecule, leading to the development of a wide range of derivatives with varied pharmacological profiles. researchgate.netsmolecule.com

Table 2: Drug Candidates Featuring the this compound Core

| Compound Name | Full Chemical Name | Therapeutic Area |

|---|---|---|

| Lidocaine | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | Local Anesthetic, Antiarrhythmic researchgate.net |

In medicinal chemistry, the ability to modify a core structure to improve properties while maintaining biological activity is crucial. "Scaffold hopping" is a strategy used to identify structurally novel compounds that retain the key pharmacophoric features of a known active molecule. nih.gov The acetamide framework, including structures like this compound, serves as a valuable platform for such explorations. chimia.ch Chemists can replace the core scaffold of a known drug with a different one, like a 2-(quinolin-4-yloxy)acetamide system, to generate new chemical entities with potentially improved potency or pharmacokinetic profiles. nih.gov This approach allows for the exploration of new chemical space and the development of intellectual property. The this compound structure provides a simple yet functionally rich scaffold that can be manipulated; for example, the diethylamino group can be replaced with other amines, or the acetamide linker can be altered to change the spatial orientation of the key functional groups. bhsai.org

Development of Chemical Probes and Research Tools

Beyond its role in synthesis, the this compound structure is found in molecules designed as chemical probes. nih.govsigmaaldrich.com These specialized tools are used to investigate biological systems, such as identifying and characterizing the function of enzymes and receptors. nih.govchemrxiv.org

Compounds containing the this compound moiety are utilized as research tools in neuropharmacology, primarily for studying the function of ion channels. smolecule.com For example, 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide, a known impurity of Lidocaine, exhibits biological activity related to its structural similarity to the parent drug. smolecule.com It possesses membrane-stabilizing properties and can inhibit sodium channels, which are essential for the propagation of action potentials in neurons. smolecule.com Although it may have reduced anesthetic action compared to Lidocaine, its ability to modulate sodium channel activity makes it a useful tool for investigating the structure-activity relationships of channel-blocking agents and for probing the function of these critical neuronal receptors. smolecule.com